2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide
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Overview
Description
This compound is a versatile material with exciting potential for scientific research. It has been used as an inhibitor in the crystal structure of human ADAMTS-4 .
Molecular Structure Analysis
The molecular structure of this compound has been studied in the context of its role as an inhibitor in the crystal structure of human ADAMTS-4 .Scientific Research Applications
Potential Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds structurally related to 2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide, have been characterized by X-ray powder diffraction. These compounds, including several with specific substituents, are identified as potential pesticides. The study provided detailed diffraction data such as experimental 2θ peak positions, relative peak intensities, d values, Miller indices, and unit-cell parameters, contributing valuable information for the development of new pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Herbicide and Safener Synthesis
A chloroacetanilide herbicide, acetochlor, and a dichloroacetamide safener, R-29148, were synthesized for studies on their metabolism and mode of action. The production of these compounds at high specific activity required sophisticated synthetic pathways, demonstrating the complex chemistry involved in creating effective agricultural chemicals. These compounds are essential for understanding the biochemical interactions that underlie the effectiveness of herbicides and safeners in crop protection (Latli & Casida, 1995).
Synthesis of Phenoxy Amide Derivatives
New derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide were synthesized using methyl chloroacetate. The study explored the influence of solvent polarity on the chlorination of the benzene ring in phenoxy acetamide additives, revealing the significance of solvent choice in optimizing chemical reactions for the development of new compounds with potential applications in agriculture and beyond (Wang et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-9-15-10-14(3-8-18(15)22(13)2)11-21-19(23)12-24-17-6-4-16(20)5-7-17/h3-10H,11-12H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASXNJOPFNNDIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[(1,2-dimethylindol-5-yl)methyl]acetamide |
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